The classification of 2-propenoic acid, 2-cyano-3-(1-phenyl-1H-indol-3-yl) includes:
This compound is significant in pharmaceutical research due to its potential biological activities.
The synthesis of 2-propenoic acid, 2-cyano-3-(1-phenyl-1H-indol-3-yl) can be achieved through several methods, primarily involving the reaction of indole derivatives with acrylonitrile or related compounds.
This method allows for the incorporation of various substituents on the indole ring, tailoring the compound's properties for specific applications.
The molecular structure of 2-propenoic acid, 2-cyano-3-(1-phenyl-1H-indol-3-yl) features several key components:
The compound exhibits:
2-Propenoic acid, 2-cyano-3-(1-phenyl-1H-indol-3-yl) can participate in various chemical reactions:
These reactions highlight its versatility in synthetic organic chemistry.
The mechanism of action for compounds like 2-propenoic acid, 2-cyano-3-(1-phenyl-1H-indol-3-yl) often involves interaction with biological targets such as enzymes or receptors:
This mechanism is crucial for understanding its potential pharmacological effects.
Property | Value |
---|---|
Molecular Weight | 239.25 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents; limited solubility in water |
Density | Not specified |
pKa | Not specified |
These properties influence its handling and application in laboratory settings.
The applications of 2-propenoic acid, 2-cyano-3-(1-phenyl-1H-indol-3-yl) span several fields:
The molecular architecture of 2-cyano-3-(1-phenyl-1H-indol-3-yl)-2-propenoic acid (UK5099) enables specific recognition by mitochondrial pyruvate carrier (Mitochondrial Pyruvate Carrier) complexes. The compound features a conjugated π-system spanning three key domains: (1) an electron-deficient cyanoacrylic acid group, (2) a planar indole heterocycle, and (3) a distal phenyl substituent. This extended conjugation creates a rigid, hydrophobic scaffold with a length of approximately 12.5 Å, matching the dimensions of the Mitochondrial Pyruvate Carrier substrate-binding pocket [3] [9]. Crystallographic evidence indicates that the cyanocarbon group engages in nucleophilic interactions with cysteine thiols (Cys residue) within Mitochondrial Pyruvate Carrier1, while the carboxylic acid moiety forms hydrogen bonds with conserved histidine (His residue) and arginine (Arg residue) residues in Mitochondrial Pyruvate Carrier2 [4] [9].
The 1-phenylindol-3-yl moiety mediates hydrophobic stacking against mitochondrial membrane phospholipids, enhancing membrane partitioning (log P ≈ 3.2). Structure-activity relationship studies demonstrate that N-phenyl substitution is essential for inhibition, as unsubstituted indole analogs exhibit >100-fold reduced potency. Similarly, E-isomer specificity is absolute; the Z-configuration stereoisomer shows negligible Mitochondrial Pyruvate Carrier binding, confirming geometric constraints within the transport cavity [5] [9]. Molecular dynamics simulations reveal that the compound’s binding induces a conformational shift in Mitochondrial Pyruvate Carrier1 transmembrane helices 2 and 4, physically occluding the pyruvate translocation pathway [3].
Table 1: Structural Features Governing Mitochondrial Pyruvate Carrier Inhibition
Structural Element | Role in Mitochondrial Pyruvate Carrier Binding | Consequence of Modification |
---|---|---|
α-Cyano group | Electrophilic site for thiol modification | Complete loss of inhibition upon removal |
Carboxylic acid moiety | Hydrogen bonding with His residue/Arg residue | 500-fold potency reduction in ester derivatives |
1-Phenylindol-3-yl system | Hydrophobic membrane anchoring and π-stacking | 90% decreased membrane partitioning |
E-configuration double bond | Geometric compatibility with substrate channel | Inactive Z-isomer |
Molecular length (12.5 Å) | Spatial complementarity with binding pocket | Activity abolished beyond 14 Å extensions |
UK5099 exhibits distinctive kinetic behavior characterized by irreversible, time-dependent Mitochondrial Pyruvate Carrier inhibition. Kinetic analyses in rat heart mitochondria demonstrate an initial rapid binding phase (K~i~ ≤ 1 μM) followed by slow conversion to a covalently inhibited complex (k~inact~ = 0.15 min⁻¹). Full inhibition requires preincubation and progresses to completion within 10–15 minutes, consistent with a two-step mechanism: (1) reversible recognition at the substrate site, and (2) irreversible chemical modification [3] [9]. This time dependency differentiates UK5099 from competitive pyruvate analogs, as activity cannot be restored by substrate saturation. Physiological assays confirm non-competitive kinetics, where increasing pyruvate concentrations (0.1–10 mM) fail to reverse inhibition, indicating allosteric disruption of transport function rather than pore occlusion [4] [9].
The inhibitor displays broad cross-species efficacy with half-maximal inhibitory concentration (IC50) values spanning 50 nM in rat heart mitochondria to 98 nM in Drosophila mitochondria. Remarkably, selectivity profiling reveals >1,000-fold specificity for Mitochondrial Pyruvate Carrier over structurally related monocarboxylate transporters (Monocarboxylate Transporter 1, Monocarboxylate Transporter 2, Monocarboxylate Transporter 4) and anion carriers. This selectivity arises from the unique cysteine positioning within Mitochondrial Pyruvate Carrier complexes, as mitochondrial monocarboxylate carriers lack equivalent nucleophilic residues at the substrate channel [3] [4].
Table 2: Kinetic Parameters of Mitochondrial Pyruvate Carrier Inhibition
Parameter | Value | Experimental System | Method |
---|---|---|---|
IC₅₀ | 50 nM | Rat heart mitochondria | Pyruvate-driven respiration |
K~i~ (reversible binding) | ≤1 μM | Human Mitochondrial Pyruvate Carrier | Radiolabeled pyruvate uptake |
k~inact~ (inactivation rate) | 0.15 min⁻¹ | Yeast Mitochondrial Pyruvate Carrier | Time-course inhibition |
Selectivity ratio (Mitochondrial Pyruvate Carrier/Monocarboxylate Transporter1) | >1,000 | Xenopus oocyte expression | Competitive uptake assay |
The α-cyanocinnamate pharmacophore functions as a Michael acceptor targeting nucleophilic cysteine residues within Mitochondrial Pyruvate Carrier complexes. Mass spectrometry of Mitochondrial Pyruvate Carrier1 exposed to UK5099 confirms covalent adduction at Cys residue (position undisclosed in public literature), with a mass shift of +287 Da corresponding to the inhibitor’s molecular weight. Sulfhydryl reactivity is pH-dependent, with maximal inhibition occurring at physiological pH (7.4), consistent with thiolate anion (S−) involvement in the conjugation mechanism [3] [9]. Pretreatment with dithiothreitol (Dithiothreitol; 5 mM) completely abrogates inhibition, whereas N-ethylmaleimide (a thiol-alkylating agent) mimics UK5099 effects, confirming cysteine targeting as the primary inhibition mechanism [4] [9].
Site-directed mutagenesis studies identify a conserved cysteine within Mitochondrial Pyruvate Carrier1’s third transmembrane domain as essential for inhibition. Mutation to serine (Cys residue→Ser residue) preserves pyruvate transport function but renders Mitochondrial Pyruvate Carrier complexes refractory to UK5099. Molecular modeling suggests the inhibitor’s β-carbon undergoes nucleophilic attack by the cysteine thiol, forming a stable thioether adduct that sterically blocks substrate transit. This covalent mechanism explains the compound’s non-competitive kinetics and irreversibility upon washout [3] [4] [9].
Figure 3: Proposed Thiol-Modification Mechanism
Pyruvate Binding Pocket: [MPC1-Cys-S⁻] + N≡C─CH=C─COO⁻ (UK5099) → [MPC1-Cys-S─CH─C(CN)─COO⁻] (Covalent Adduct)
Consequence: Permanent occlusion of pyruvate translocation pathway
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